
Cumambrin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cumambrin B is a natural product found in Tanacetum densum, Chrysanthemum boreale, and other organisms with data available.
Scientific Research Applications
Structural Analyses and Antimicrobial Activities
Cumambrin B, a compound derived from the flower of Chrysanthemum boreale, has been studied for its structure and antimicrobial activities. Structural analogues of cumambrin B, including cumambrin A, have been isolated and analyzed using various spectroscopic methods. These compounds show significant antimicrobial activities, highlighting their potential in medical applications (Jang, Yang, Ha, & Park, 1998).
Potential in Osteoporosis Treatment
Research indicates that cumambrin A, a relative of cumambrin B, can significantly inhibit osteoclast formation and bone resorption. This effect is achieved through the suppression of various signaling pathways, suggesting that cumambrin A, and potentially cumambrin B, may serve as therapeutic agents for osteoporosis treatment (Zhou et al., 2019).
Chemical Characterization and Conformational Analysis
Studies have focused on the conformational analysis of cumambrin B and its derivatives, providing insights into their chemical properties. For instance, low-temperature NMR spectroscopy and semiempirical calculations have been used to understand the conformational behavior of these compounds (Milosavljevic et al., 2004).
Antibacterial Properties
Cumambrin B has demonstrated strong antibacterial properties. For example, angeloylcumambrin B, a derivative of cumambrin B, has shown potent antibacterial activity, suggesting its potential as a natural antibacterial agent (Jang, Park, Choi, Nam, & Yang, 1997).
Neuroprotective and Antidepressant Effects
Although not directly linked to cumambrin B, studies on similar compounds have suggested potential neuroprotective and antidepressant effects. For example, compounds like Ocimum basilicum have been shown to alleviate behavioral and biochemical changes in animal models of depression (Ayuob, Firgany, El-Mansy, & Ali, 2017).
Agricultural Applications
Cumambrin B's presence in Chrysanthemum indicum and its response to agricultural treatments like fertilization has been a subject of study. Research suggests that nitrogen application can affect the yield and concentration of cumambrin B in plants (Kim & Lee, 2009).
properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aR,4S,6R,6aR,9aR,9bR)-4,6-dihydroxy-6,9-dimethyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H20O4/c1-7-4-5-9-11(7)13-12(8(2)14(17)19-13)10(16)6-15(9,3)18/h4,9-13,16,18H,2,5-6H2,1,3H3/t9-,10+,11+,12-,13-,15-/m1/s1 |
InChI Key |
NKXCPQWCIOWQOE-NQHOMTGGSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)O)C(=C)C(=O)O3 |
SMILES |
CC1=CCC2C1C3C(C(CC2(C)O)O)C(=C)C(=O)O3 |
Canonical SMILES |
CC1=CCC2C1C3C(C(CC2(C)O)O)C(=C)C(=O)O3 |
synonyms |
cumambrin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



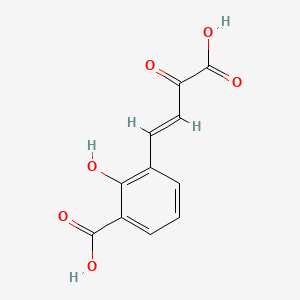
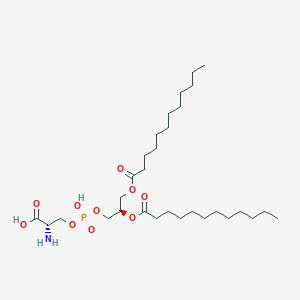
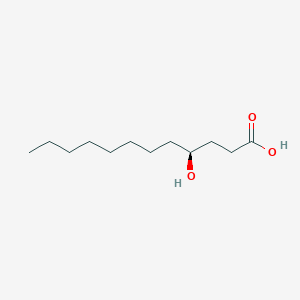

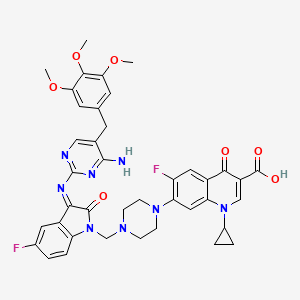
![(2S)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B1244068.png)
![(1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B1244069.png)
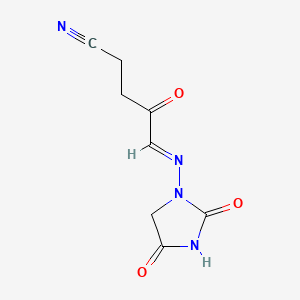
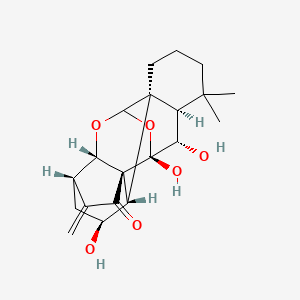
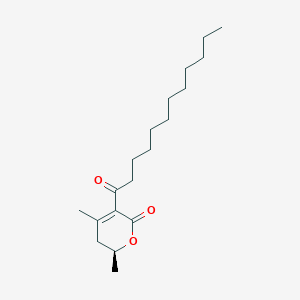

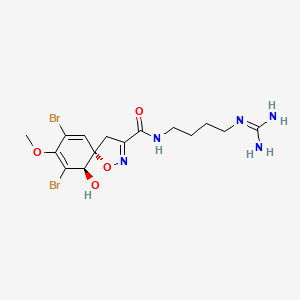

![4-[1-[[Bis(4-methylphenyl)methyl]carbamoyl]-3-(2-ethoxybenzyl)-4-oxoazetidine-2-yloxy]benzoic acid](/img/structure/B1244081.png)